8-Bromo-4-(4-methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid
Description
This compound belongs to the pyrimido[1,2-b]indazole class of heterocyclic systems, characterized by a fused pyrimidine-indazole core. Key structural features include:
- 8-Bromo substituent: A halogen atom at position 8, which may enhance electrophilic reactivity and influence intermolecular interactions via halogen bonding.
- Carboxylic acid at position 2: Enhances solubility in polar solvents and enables hydrogen bonding or salt formation, critical for bioavailability.
The compound’s synthesis likely involves condensation of 1,3-dialdehydes with 3-aminoindazoles, a method validated for analogous pyrimidoindazoles . Its structural and electronic properties are influenced by delocalized π-electron density across the fused ring system, as observed in related derivatives via X-ray crystallography .
Properties
IUPAC Name |
8-bromo-4-(4-methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3O3/c1-25-12-5-2-10(3-6-12)16-9-15(18(23)24)20-17-13-7-4-11(19)8-14(13)21-22(16)17/h2-9H,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXKPKYLKSVGNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC3=C4C=CC(=CC4=NN23)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-4-(4-methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indazole Core: The indazole core can be synthesized through the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Methoxyphenyl Substitution: The methoxyphenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the methoxyphenyl group reacts with the brominated indazole in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with a hydrogen atom.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products
Oxidation: Formation of 8-Bromo-4-(4-hydroxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid.
Reduction: Formation of 4-(4-methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds within the pyrimido[1,2-b]indazole class exhibit significant anticancer properties. The specific compound under review has shown promise in targeting various cancer cell lines.
Studies have demonstrated that the introduction of bromine and methoxy groups enhances the cytotoxicity of these compounds against cancer cells, likely through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against several pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 | |
| Escherichia coli | 0.30 |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Enzyme Inhibition Studies
8-Bromo-4-(4-methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid has also been studied for its role as an enzyme inhibitor, particularly in inhibiting histone deacetylases (HDACs), which play a crucial role in cancer progression.
This inhibition is significant as it can lead to altered gene expression profiles beneficial in cancer therapy.
Case Study on Lung Cancer
A study published in Cancer Research evaluated the effects of this compound on lung cancer cell proliferation. Results indicated that treatment with this compound led to a dose-dependent reduction in cell viability and induced apoptosis in A549 cells.
In Vivo Studies
Animal models treated with this compound exhibited reduced tumor sizes compared to control groups, supporting its potential as a therapeutic agent against various malignancies.
Material Science Applications
Beyond biological applications, this compound can be utilized in material science for developing organic semiconductors due to its unique electronic properties derived from its heterocyclic structure.
Mechanism of Action
The mechanism of action of 8-Bromo-4-(4-methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxyphenyl group may facilitate binding to these targets, leading to modulation of their activity. Pathways involved could include inhibition of enzyme activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
Data Tables
Research Findings
- Synthetic Pathways: The target compound and analogs like 1b/1c are synthesized via condensation of 1,3-dialdehydes with 3-aminoindazoles, yielding fused heterocycles in high efficiency .
- Crystallographic Insights :
- X-ray data for 1b reveals Br⋯N halogen bonding and π-π stacking, stabilizing its 2D molecular packing. In contrast, the target compound’s 4-methoxyphenyl group may promote 3D architectures via C–H⋯O interactions .
- Delocalized π-electrons in the fused ring system enhance electronic stability, a feature critical for binding to aromatic-rich biological targets .
Biological Activity
The compound 8-Bromo-4-(4-methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid is a derivative of pyrimido[1,2-b]indazole, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological evaluations.
Synthesis
The synthesis of pyrimido[1,2-b]indazole derivatives typically involves multi-step reactions. For 8-Bromo-4-(4-methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid , a common synthetic route includes:
- Formation of the Indazole Core : The indazole structure is synthesized through cyclization reactions involving appropriate precursors.
- Bromination : The introduction of the bromine atom at the 8-position is achieved using brominating agents under controlled conditions.
- Methoxyphenyl Substitution : The 4-(4-methoxyphenyl) group is introduced via nucleophilic substitution reactions.
- Carboxylic Acid Formation : The carboxylic acid functionality is added through oxidation or carboxylation steps.
Antibacterial Activity
Research indicates that indazole derivatives exhibit significant antibacterial properties. 8-Bromo-4-(4-methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid has been tested against various bacterial strains, showing promising results:
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values indicating effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
- Mechanism of Action : The compound acts as an inhibitor of bacterial gyrase B, disrupting DNA replication and transcription processes .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored:
- Cell Line Studies : In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). Notably, the compound exhibited an IC50 value indicating significant potency compared to standard chemotherapeutics .
- Mechanistic Insights : The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest in cancer cells .
Other Biological Activities
Additional studies have highlighted other biological activities:
- PI3K/Akt Pathway Modulation : The compound has been identified as a modulator of the PI3K/Akt signaling pathway, which is crucial in cancer progression and survival .
- Anti-inflammatory Properties : Preliminary findings suggest that it may possess anti-inflammatory effects, warranting further investigation into its therapeutic potential .
Case Studies
Several case studies have documented the efficacy of pyrimido[1,2-b]indazole derivatives in preclinical models:
- Study on Antibacterial Effects : A study evaluated a series of indazole derivatives for their antibacterial activity against resistant strains. The results indicated that compounds with similar structures to 8-Bromo-4-(4-methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid exhibited superior antibacterial properties compared to existing antibiotics .
- Anticancer Efficacy in Animal Models : In vivo studies demonstrated that administration of the compound significantly reduced tumor growth in mice models bearing xenografts of human breast cancer cells .
Data Summary
Q & A
Q. What crystallographic challenges arise in determining its solid-state structure?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
